molecular formula C16H19ClN4O2 B2377069 5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 956372-10-4

5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2377069
CAS No.: 956372-10-4
M. Wt: 334.8
InChI Key: FQYJRMVSXYDBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS Number: 956372-10-4) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19ClN4O2
  • Molecular Weight : 334.81 g/mol
  • Purity : >90% .

Biological Activity Overview

The biological activity of this compound can be categorized into various pharmacological effects:

1. Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated up to 85% inhibition of these cytokines at specific concentrations .

2. Antimicrobial Properties

The compound has been tested for its antibacterial efficacy against various pathogens. Studies have shown that modifications in the amide linkage can enhance antimicrobial activity. For example, compounds containing a piperidine moiety exhibited improved activity against E. coli and S. aureus .

3. Anticancer Potential

Preliminary studies suggest that pyrazole derivatives may possess anticancer properties. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines .

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the pyrazole ring interacts with key enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. The presence of the chloro and dimethyl groups may influence binding affinity and selectivity towards biological targets.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity comparable to standard drugs like dexamethasone .
Burguete et al. (2015)Investigated the antimicrobial activity of pyrazoles against E. coli and S. aureus, highlighting the importance of structural modifications for enhanced efficacy .
Chovatia et al. (2016)Reported promising results in anti-tubercular activity against Mycobacterium tuberculosis strains with certain pyrazole derivatives .

Properties

IUPAC Name

5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-9-6-5-7-10(2)14(9)19-12(22)8-18-16(23)13-11(3)20-21(4)15(13)17/h5-7H,8H2,1-4H3,(H,18,23)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYJRMVSXYDBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=C(N(N=C2C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.